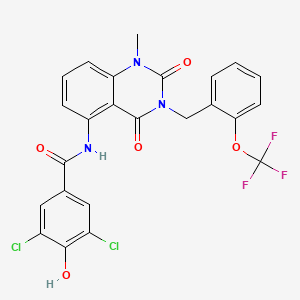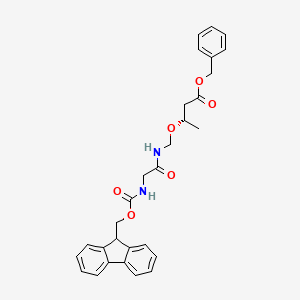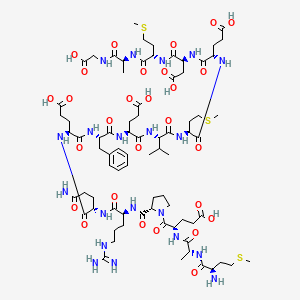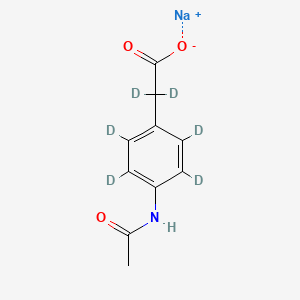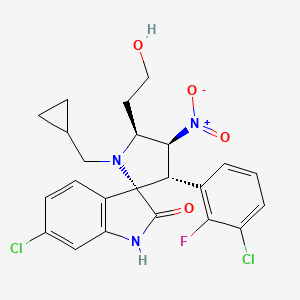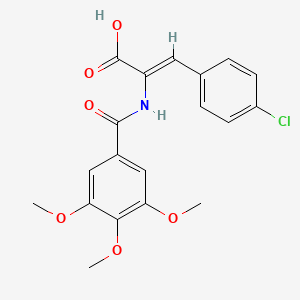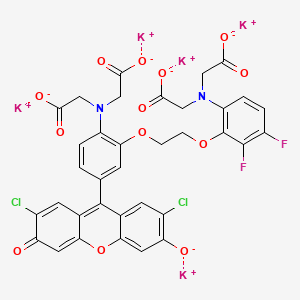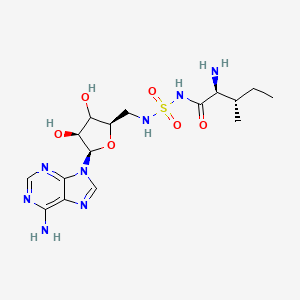
Ile-AMS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoleucyl-adenylate sulfamate (Ile-AMS) is a synthetic analogue of isoleucyl-adenylate (Ile-AMP). It is known for its potent inhibitory effects on isoleucyl-tRNA synthetases (IleRSs) across various biological kingdoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ile-AMS involves the reaction of isoleucine with adenosine triphosphate (ATP) to form isoleucyl-adenylate (Ile-AMP), which is then converted to this compound through sulfamation. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the conversion .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves precise measurements and conditions to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ile-AMS primarily undergoes substitution reactions due to its structure. It can interact with various nucleophiles, leading to the formation of different products. The compound is also known to inhibit enzymatic reactions involving isoleucyl-tRNA synthetases .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophiles used. For example, reactions with amines can lead to the formation of amide derivatives, while reactions with thiols can produce thioether derivatives .
Aplicaciones Científicas De Investigación
Ile-AMS has a wide range of applications in scientific research:
Mecanismo De Acción
Ile-AMS exerts its effects by mimicking the natural substrate of isoleucyl-tRNA synthetases, isoleucyl-adenylate (Ile-AMP). It binds to the active site of the enzyme, preventing the attachment of isoleucine to its corresponding tRNA. This inhibition disrupts protein synthesis, leading to the death of the target organism .
Comparación Con Compuestos Similares
Similar Compounds
Isoleucyl-adenylate (Ile-AMP): The natural substrate of isoleucyl-tRNA synthetases.
Mupirocin: An antibiotic that inhibits bacterial isoleucyl-tRNA synthetases but not eukaryotic enzymes.
Uniqueness
Ile-AMS is unique in its ability to inhibit isoleucyl-tRNA synthetases across different biological kingdoms, making it a valuable tool in research and potential therapeutic applications. Unlike mupirocin, which is selective for bacterial enzymes, this compound has a broader range of activity .
Propiedades
Fórmula molecular |
C16H26N8O6S |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
(2S,3S)-2-amino-N-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-3-methylpentanamide |
InChI |
InChI=1S/C16H26N8O6S/c1-3-7(2)9(17)15(27)23-31(28,29)22-4-8-11(25)12(26)16(30-8)24-6-21-10-13(18)19-5-20-14(10)24/h5-9,11-12,16,22,25-26H,3-4,17H2,1-2H3,(H,23,27)(H2,18,19,20)/t7-,8+,9-,11?,12-,16+/m0/s1 |
Clave InChI |
XVTRBLLRODNOJV-XNMRULDQSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)NC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NS(=O)(=O)NCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)
